molecular formula C22H23BrN2O2 B3876957 N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide

N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide

Cat. No. B3876957
M. Wt: 427.3 g/mol
InChI Key: UJHZVWGPEXPFMP-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide, commonly known as Brv, is a small molecule drug that has been studied extensively for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Brv involves the inhibition of various enzymes and signaling pathways that are involved in cell growth, proliferation, and inflammation. Brv has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. Brv has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that regulates inflammation and immune responses.
Biochemical and Physiological Effects:
Brv has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the reduction of inflammation and oxidative stress. In cancer cells, Brv has been shown to induce cell cycle arrest and inhibit tumor growth. In animal models of Parkinson's disease, Brv has been shown to protect dopaminergic neurons and improve motor function. In animal models of arthritis, Brv has been shown to reduce inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of Brv for lab experiments is its high purity and stability, which allows for accurate and reproducible results. Brv is also relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of Brv is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, Brv can be toxic at high concentrations, which requires careful handling and dosage control.

Future Directions

There are several future directions for research on Brv, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other fields of medicine, and the elucidation of its molecular mechanisms of action. Additionally, the use of Brv in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects. Overall, Brv is a promising small molecule drug that has shown potential for a wide range of therapeutic applications.

Scientific Research Applications

Brv has been studied for its potential therapeutic applications in various fields of medicine, including cancer, neurological disorders, and inflammation. In cancer research, Brv has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological disorders, Brv has been studied for its potential neuroprotective effects and has shown promising results in animal models of Parkinson's disease. In inflammation research, Brv has been shown to reduce inflammation and oxidative stress in animal models of arthritis.

properties

IUPAC Name

N-[(Z)-1-(4-bromophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O2/c1-16-5-9-18(10-6-16)21(26)24-20(15-17-7-11-19(23)12-8-17)22(27)25-13-3-2-4-14-25/h5-12,15H,2-4,13-14H2,1H3,(H,24,26)/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHZVWGPEXPFMP-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Br)/C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide
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N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide
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N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide
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N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide
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N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.